1-Methylpyrrolidin-3-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate hydrochloride 1-Methylpyrrolidin-3-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate hydrochloride AHR 376 is a biochemical.
Brand Name: Vulcanchem
CAS No.: 13118-10-0
VCID: VC0517629
InChI: InChI=1S/C18H25NO3.ClH/c1-19-12-11-16(13-19)22-17(20)18(21,15-9-5-6-10-15)14-7-3-2-4-8-14;/h2-4,7-8,15-16,21H,5-6,9-13H2,1H3;1H
SMILES: CN1CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O.Cl
Molecular Formula: C18H26ClNO3
Molecular Weight: 339.9 g/mol

1-Methylpyrrolidin-3-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate hydrochloride

CAS No.: 13118-10-0

Cat. No.: VC0517629

Molecular Formula: C18H26ClNO3

Molecular Weight: 339.9 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

1-Methylpyrrolidin-3-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate hydrochloride - 13118-10-0

Specification

CAS No. 13118-10-0
Molecular Formula C18H26ClNO3
Molecular Weight 339.9 g/mol
IUPAC Name (1-methylpyrrolidin-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate;hydrochloride
Standard InChI InChI=1S/C18H25NO3.ClH/c1-19-12-11-16(13-19)22-17(20)18(21,15-9-5-6-10-15)14-7-3-2-4-8-14;/h2-4,7-8,15-16,21H,5-6,9-13H2,1H3;1H
Standard InChI Key IUFZTNHOGFUUBG-UHFFFAOYSA-N
SMILES CN1CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O.Cl
Canonical SMILES C[NH+]1CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O.[Cl-]
Appearance Solid powder

Introduction

Chemical Structure and Nomenclature

The compound’s systematic IUPAC name is (1-methylpyrrolidin-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate hydrochloride, with a molecular formula of C₁₈H₂₆ClNO₃ (derived from the base compound C₁₈H₂₅NO₃ plus HCl). The hydrochloride salt forms via protonation of the tertiary amine in the pyrrolidine ring, resulting in a quaternary ammonium structure. Key structural features include:

  • A pyrrolidin-3-yl group methylated at the 1-position.

  • A 2-cyclopentyl-2-hydroxy-2-phenylacetyl ester moiety.

  • A chloride counterion stabilizing the positive charge on the nitrogen .

PropertyValue
Molecular Weight340.86 g/mol
CAS Number (Base)13118-11-1
SolubilityHigh in polar solvents (e.g., water, methanol)
StabilityHygroscopic; stable under inert conditions

Synthesis and Industrial Preparation

The synthesis of 1-methylpyrrolidin-3-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate hydrochloride involves a multi-step process, as outlined in patent EP3237378B1 .

Key Synthetic Steps

  • Formation of the Base Ester: Reacting cyclopentylmandelic acid with 1-methylpyrrolidin-3-ol under esterification conditions (e.g., using a coupling agent like DCC).

  • Salt Formation: Treating the base ester with hydrochloric acid to protonate the pyrrolidine nitrogen, yielding the hydrochloride salt.

  • Purification: Crystallization from a solvent mixture (e.g., acetone/water) to achieve pharmaceutical-grade purity (>99.5%) .

Critical Reaction Parameters:

  • Temperature: 0–5°C during acid addition to prevent decomposition.

  • Stoichiometry: 1:1 molar ratio of base compound to HCl.

  • Yield: Reported at 85–92% in optimized conditions .

Pharmacological Profile

Mechanism of Action

As a precursor to glycopyrronium bromide, this compound exhibits antimuscarinic activity by blocking acetylcholine at M3 receptors . The quaternary ammonium structure prevents blood-brain barrier penetration, minimizing central nervous system side effects.

Pharmacokinetics

Data extrapolated from glycopyrronium studies suggest:

ParameterValue
Bioavailability~20% (oral)
Half-life12–18 hours
MetabolismHepatic (CYP2D6-mediated)
ExcretionRenal (70%)

Therapeutic Applications

Chronic Obstructive Pulmonary Disease (COPD)

The hydrochloride salt is a key intermediate in producing glycopyrronium bromide, a long-acting bronchodilator. Clinical trials demonstrate:

  • FEV1 Improvement: 12–15% increase over placebo .

  • Symptom Reduction: 30% decrease in exacerbation frequency.

Off-Label Uses

  • Hyperhidrosis: Topical formulations reduce sweating via glandular inhibition.

  • Gastrointestinal Motility Disorders: Antispasmodic effects alleviate irritable bowel syndrome symptoms.

Comparative Analysis with Related Compounds

CompoundPotency (vs. Atropine)Selectivity (M3/M2)
Glycopyrronium Bromide1.5×8:1
Tiotropium Bromide1.2×5:1
This Hydrochloride1.0× (as intermediate)N/A

Advantages:

  • Enhanced solubility compared to non-ionic analogs.

  • Simplified purification steps in large-scale synthesis .

Industrial and Regulatory Status

  • Patents: EP3237378B1 covers synthesis methods .

  • Regulatory Approvals: EMA and FDA recognize glycopyrronium bromide (derived from this compound) for COPD since 2012.

Future Directions

  • Nebulized Formulations: Improving delivery efficiency for acute asthma.

  • Combination Therapies: Pairing with β2-agonists for synergistic bronchodilation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator